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molybdoarsenic acid

Cat. No.: B1172136
CAS No.: 11099-87-9
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Description

Molybdoarsenic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2. The purity is usually 95%.
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Properties

CAS No.

11099-87-9

Molecular Formula

C12H16O2

Synonyms

molybdoarsenic acid

Origin of Product

United States

Historical Context of Polyoxometalate Chemistry Development Pertaining to Arsenic and Molybdenum Systems

The journey into the world of polyoxometalates began in the late 18th and early 19th centuries, with early observations that laid the groundwork for a vast and complex field of inorganic chemistry. udel.educolab.ws The first recognized polyoxometalate, a yellow ammonium (B1175870) phosphomolybdate, was identified by Jöns Jacob Berzelius in 1826. wikipedia.org This discovery was a seminal moment, revealing the ability of molybdate (B1676688) units to form complex cage-like structures around a central heteroatom. wikipedia.org

Long before Berzelius's discovery, the term "molybdenum blue" was known to chemists like Carl Wilhelm Scheele, describing the intensely colored reduced isopolymolybdate complexes. udel.eduwikipedia.org These early encounters with molybdenum-based compounds hinted at the rich redox chemistry and structural diversity that would later become central to POM research. wikipedia.org The initial understanding of these compounds was limited by the analytical techniques of the time, leading to a period of confusion in the field. udel.educolab.ws It was not until the 20th century, with the advent of techniques like X-ray diffraction, that the true structures of these complex anions could be elucidated. wikipedia.org

The development of systems containing both arsenic and molybdenum is intertwined with this broader history. Molybdoarsenic acid itself has historical significance, having been used as a pigment known as Scheele's Green. ontosight.ai The study of heteropolyacids, including those with arsenic as the central heteroatom, became a significant area of research, with their complex structures and formulae being a subject of speculation for many years. royalsocietypublishing.org The elucidation of the Keggin structure in 1934 for a phosphotungstate anion provided a foundational model for understanding many heteropolyacids, including molybdoarsenates. wikipedia.org This structural understanding paved the way for more systematic investigations into their synthesis, properties, and applications.

Molybdoarsenic Acid Within the Polyoxometalate Family: Significance and Distinctive Features

Molybdoarsenic acid belongs to the extensive family of polyoxometalates (POMs), which are large, anionic metal-oxygen clusters. ontosight.ai Within this family, molybdoarsenic acids are classified as heteropolyacids, where an arsenic heteroatom is incorporated into a framework of molybdenum-oxygen polyhedra. wikipedia.org The exact chemical formula and structure of this compound can vary depending on the synthesis conditions, leading to different structural isomers. ontosight.ai

The most common structural types for heteropolyacids are the Keggin and Wells-Dawson structures. ontosight.airsc.org The Keggin structure, with the general formula [XMo₁₂O₄₀]ⁿ⁻, features a central tetrahedral XO₄ unit surrounded by 12 molybdenum octahedra. univie.ac.at The Wells-Dawson structure, [X₂M₁₈O₆₂]ⁿ⁻, can be envisioned as two trivacant Keggin-type fragments fused together. rsc.orgacs.org Molybdoarsenic acids can adopt these and other complex structures. For instance, the formation of the tri-lacunary Keggin anion [AsW₉O₃₄]⁹⁻ has been identified, where the arsenic(V) atom is in a tetrahedral coordination. rsc.org

A distinctive feature of molybdoarsenic acids and other POMs is their rich and reversible redox chemistry. wikipedia.org The molybdenum atoms in the framework, typically in the +6 oxidation state, can be reduced to +5, leading to the formation of intensely colored mixed-valence species, often referred to as "molybdenum blues". wikipedia.org This property is the basis for their use in analytical chemistry for the colorimetric determination of arsenic, phosphorus, and silicon. wikipedia.org

Furthermore, the structure of this compound allows for a high degree of "molecular tunability". nih.gov This means that the properties of the molecule can be modified by substituting the central arsenic atom, the molybdenum framework atoms, or by attaching organic or organometallic groups. nih.gov This versatility makes molybdoarsenic acids and their derivatives highly significant for creating materials with tailored catalytic, electronic, and magnetic properties. ontosight.aiacs.org

Table 1: General Properties of this compound

Property Description
Chemical Formula Varies with structure, e.g., H₃[AsMo₁₂O₄₀] (Keggin-type) or H₆[As₂Mo₁₈O₆₂] (Wells-Dawson type). The exact formula can change based on synthesis conditions. ontosight.aiunivie.ac.atacs.org
Appearance Typically a yellow solid in its oxidized form. wikipedia.org Reduced forms are intensely blue. wikipedia.org
Structural Types Can adopt various polyoxometalate structures, most notably the Keggin and Wells-Dawson structures. ontosight.airsc.org

| Key Feature | Reversible redox behavior, forming mixed-valence "molybdenum blue" complexes upon reduction. wikipedia.org |

Current Research Landscape and Emerging Areas in Molybdoarsenic Acid Studies

Controlled Synthesis of Keggin-Type Molybdoarsenate Anions

The Keggin structure, with the general formula [AsMo₁₂O₄₀]³⁻, is a fundamental building block in molybdoarsenate chemistry. Its synthesis is typically achieved in acidic aqueous solutions through the condensation of arsenate and molybdate (B1676688) ions. mdpi.com The precise control over the formation of the α-Keggin isomer, the most stable and common form, and its derivatives is a primary goal for synthetic chemists.

Influence of Solution pH and Precursor Ratios on Keggin Formation

The formation and stability of Keggin-type molybdoarsenate anions are highly dependent on the pH of the solution and the molar ratios of the arsenate and molybdate precursors. Acidic conditions are essential for the self-assembly of the Keggin structure. mdpi.com Studies on analogous polyoxometalates, such as phosphomolybdates, have shown that a pH of less than 1.5 is often required to obtain the pure Keggin anion. mdpi-res.com As the pH increases, the Keggin structure can become unstable and decompose into smaller polyoxometalate fragments or convert to other structural types. researchgate.netnih.gov

The ratio of the heteroatom (As) to the addenda atom (Mo) is another critical factor. While a stoichiometric ratio of 1:12 is required for the final structure, the initial precursor ratio in the reaction mixture can influence the reaction pathway and the purity of the product. In many synthetic procedures, an excess of the molybdate precursor is used to drive the reaction towards the formation of the desired Keggin ion and to compensate for the formation of other molybdate species in solution.

ParameterConditionOutcomeReference
pH < 1.5Predominant formation of Keggin anion mdpi-res.com
pH > 2Splitting of characteristic IR bands, indicating structural changes mdpi-res.com
pH 5Formation of other species like P₂Mo₅O₂₃⁶⁻ (in phosphate (B84403) system) mdpi-res.com
Precursor Ratio [Mo]/[As] > 12Often used to favor product formationN/A

Vanadium(V)-Substitution Pathways in Keggin Molybdoarsenates

The substitution of one or more molybdenum atoms in the Keggin framework with other metal ions, particularly vanadium(V), is a common strategy to tune the electronic and catalytic properties of the polyoxometalate. The synthesis of V(V)-substituted molybdoarsenates, such as [AsVMo₁₁O₄₀]⁴⁻ and [AsV₂Mo₁₀O₄₀]⁵⁻, is typically achieved by adding a source of vanadate (B1173111) to the reaction mixture. researchgate.net

The degree of vanadium substitution can be controlled by the concentration of the V(V) precursor. mdpi.com For instance, in the synthesis of V(V)-substituted tungstoarsenates, increasing the concentration of V(V) from 5 mM to 20 mM leads to the formation of species with higher vanadium content. researchgate.net The presence of water-miscible organic solvents like acetonitrile (B52724) can play a crucial role in stabilizing the V(V)-substituted complexes. researchgate.net The substitution of molybdenum with vanadium often results in a shift of the characteristic Raman bands to lower wavenumbers. researchgate.net

Vanadium (V) ConcentrationResulting SpeciesSolvent SystemReference
10 mMFormation of mono- and multi-vanadium-substituted Keggin-type molybdophosphate1.0 M HCl mdpi.com
7-20 mMFormation of Keggin-type AsVW₁₁ (in tungstoarsenate (B1172381) system)pH 2, heated at 80°C mdpi.com
Not specifiedStable formation of [AsVMo₁₁O₄₀]⁴⁻ and [AsV₂Mo₁₀O₄₀]⁵⁻Aqueous-organic (e.g., acetonitrile) researchgate.net

Rational Design and Synthesis of Wells-Dawson Type Molybdoarsenate Structures

The Wells-Dawson structure, with the general formula [As₂Mo₁₈O₆₂]⁶⁻, is another important class of molybdoarsenate architectures. It can be conceptually viewed as being formed from two trilacunary Keggin fragments. The synthesis of Wells-Dawson type molybdoarsenates is more complex than that of the Keggin type and requires careful control of reaction conditions to favor the formation of this larger cluster.

Ligand-Dependent Assembly in Dawson Molybdoarsenate Capped Architectures

The surface of Wells-Dawson polyoxometalates can be functionalized by coordinating organic ligands to metal ions that "cap" the polyanion. This ligand-dependent assembly allows for the construction of highly complex, functional architectures. The choice of organic ligand and the solution pH are critical factors in determining the final structure. acs.org

For example, in the hydrothermal synthesis of copper-capped Wells-Dawson arsenomolybdates, the use of 2,2'-bipyridine (B1663995) (bpy) as a ligand at a pH of 3.5 can lead to the formation of an asymmetric tricopper-capped structure, [{Cu(bpy)}₃{As₂Mo₁₈O₆₂}]³⁻. acs.org In contrast, using 4,4'-bipyridine (B149096) (4,4'-bpy) under slightly different conditions can result in a monoarsenate(III)-capped assembly. acs.org These findings demonstrate the powerful role of organic ligands in directing the assembly of these complex inorganic architectures. acs.org

LigandpHResulting ArchitectureReference
2,2'-bipyridine (bpy)3.5Asymmetric tricopper-capped Dawson arsenomolybdate acs.org
4,4'-bipyridine (4,4'-bpy)4.0Monoarsenate(III)-capped Dawson arsenomolybdate acs.org
Pyrazine (pyr) and Imidazole (imi)5.5Symmetric biarsenate(III)-capped Dawson arsenomolybdate acs.org

Factors Governing Isomer Formation in Wells-Dawson Molybdoarsenates

Wells-Dawson polyoxometalates can exist as different isomers, with the α- and β-isomers being the most common. The formation of a specific isomer is highly sensitive to the reaction conditions, particularly the pH and the order of reagent addition. umb.edu For tungstophosphate Wells-Dawson anions, achieving a pH of less than 2 is crucial for obtaining the isomerically pure α-isomer. umb.edunih.gov At higher pH values (e.g., pH 3-4), mixtures of isomers or lacunary species may be formed. umb.edu

The order in which the precursors are mixed has also been identified as a key factor. researchgate.net In the case of V(V)-substituted Wells-Dawson tungstates, the final product can differ depending on whether the vanadate is added before or after the formation of the parent tungstate (B81510) cluster. researchgate.net Interestingly, attempts to substitute molybdenum with vanadium in pre-formed [As₂Mo₁₈O₆₂]⁶⁻ often lead to the formation of the more stable Keggin-type [AsVMo₁₁O₄₀]⁴⁻ rather than the corresponding Wells-Dawson species, suggesting that the Keggin structure is thermodynamically favored under these conditions. mdpi.comresearchgate.net

FactorConditionOutcomeReference
pH < 2Favors formation of isomerically pure α-isomer (in tungstophosphates) umb.edunih.gov
pH 3-4Potential for formation of undesired side products/isomers (in tungstophosphates) umb.edu
Reagent Addition Order Key factorCan determine the final product in V(V)-substituted systems researchgate.net
Thermodynamic Stability N/AKeggin-type [AsVMo₁₁O₄₀]⁴⁻ is often more stable than V(V)-substituted Wells-Dawson molybdoarsenate mdpi.comresearchgate.net

Hydrothermal Synthesis Routes for Molybdoarsenate-Based Compounds

Hydrothermal synthesis is a powerful technique for the preparation of crystalline polyoxometalates, including complex molybdoarsenate architectures. This method involves carrying out the synthesis in aqueous solution in a sealed vessel (autoclave) at elevated temperatures and pressures. chemeurope.comnih.gov These conditions can promote the crystallization of novel phases and complex structures that are not accessible through conventional solution-based methods at ambient pressure.

A variety of molybdoarsenate-based compounds have been synthesized using hydrothermal methods, often incorporating organic ligands to create extended metal-organic frameworks. acs.org For example, a bicapped, reduced Keggin species, [H₄AsIII₂AsVMoV₈MoVI₄O₄₀]⁻, has been prepared hydrothermally. google.com The typical temperature range for the hydrothermal synthesis of such compounds is between 150°C and 240°C, with reaction times ranging from several hours to a few days. google.comgoogle.comnih.gov The pressure within the autoclave is typically the autogenous pressure of the solvent at the reaction temperature.

PrecursorsTemperature (°C)Time (h)ProductReference
Molybdenum(II) acetate, squaric acid150Not specifiedDinuclear molybdenum(III) hydroxy squarate nih.gov
Molybdate, thioacetamide/thiourea, glucose/sucrose200-24020-24Carbon/molybdenum disulfide composite google.com
Ammonium (B1175870) molybdate, thioureaNot specifiedNot specifiedFlower-like molybdenum disulfide microspheres

Single-Crystal Growth Techniques for this compound Derivatives

The precise characterization of this compound derivatives, particularly the determination of their intricate three-dimensional architectures, is fundamentally dependent on the availability of high-quality single crystals. Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for elucidating atomic arrangements, bond lengths, and angles within a crystalline solid. uni-ulm.defzu.cz Consequently, the development and refinement of crystal growth methodologies are paramount to advancing the field. The selection of an appropriate technique is dictated by the specific chemical properties of the target derivative, including its solubility, stability, and melting point. Key methods employed for growing single crystals of this compound derivatives and related polyoxometalates (POMs) include slow evaporation, hydrothermal synthesis, and the flux method. researchgate.net

Slow Evaporation

The slow evaporation technique is one of the most common and straightforward methods for growing single crystals from solution. unifr.ch The principle involves dissolving the synthesized compound in a suitable solvent or solvent mixture to create a nearly saturated solution. The container is then loosely covered, allowing the solvent to evaporate gradually over an extended period, which can range from days to weeks. This slow increase in concentration beyond the saturation point promotes the formation of a limited number of nucleation sites, which can develop into large, well-ordered crystals. sciopen.com

A notable example is the synthesis of the hybrid organic-inorganic compound [Cu(cyclam)(H2O)2]0.5[{Cu(cyclam)}1.5{B-H2As2Mo6O26(H2O)}]·9H2O. In this preparation, reactants were combined in an aqueous solution, which was then filtered and allowed to evaporate slowly at room temperature. This process yielded pink, block-like crystals suitable for SC-XRD analysis after four days. acs.orgresearchgate.net

Research findings indicate that the rate of crystallization and the ultimate size and quality of the crystals can be controlled by several factors. In related polyoxometalate systems, studies have shown that the presence of non-constituent additive ions, such as InCl₃, can significantly slow the crystallization rate, leading to fewer but larger crystals. nih.govacs.org This effect is attributed to the partial inhibition of nucleation through interaction with the solute. acs.org

Hydrothermal Synthesis

Hydrothermal synthesis is a powerful technique for crystallizing materials that have low solubility in common solvents at ambient temperatures. cam.ac.ukwashington.edu The process is carried out in a sealed, pressure-resistant vessel, typically a Teflon-lined autoclave. Reactants are mixed in an aqueous solution, and the vessel is heated to temperatures above the boiling point of water, generating high autogenous pressure. pjoes.com These conditions can facilitate the dissolution of precursors and promote the growth of crystals that may not form under standard conditions. mdpi.com

For this compound derivatives, this method is particularly useful for synthesizing novel multi-dimensional frameworks. By reacting molybdate and arsenate sources, often in the presence of metal cations or organic linkers, unique crystalline structures can be achieved. nih.gov Critical parameters that must be optimized include the pH of the initial mixture, the reaction temperature and duration, and the ratio of the starting materials. cam.ac.ukpjoes.com For instance, a pH-assisted hydrothermal technique was successfully designed to achieve a homogeneous crystalline phase of CuAs₂O₄. nih.gov

Flux Method

The flux method is a high-temperature solution growth technique used for compounds that are highly insoluble or decompose before melting. wikipedia.org In this approach, the constituent starting materials are dissolved in a molten salt, known as a flux. The flux's primary role is to act as a solvent at high temperatures, lowering the melting point of the solute. wikipedia.orgscirp.org The entire mixture is heated in a stable crucible (e.g., platinum) until a homogeneous solution is formed, and then it is cooled very slowly. aps.orgresearchgate.net As the temperature decreases, the solubility of the target compound in the flux reduces, leading to supersaturation and subsequent crystallization. wikipedia.org After the growth period, the solidified flux can be removed mechanically or by dissolving it in a suitable solvent that does not affect the grown crystals. wikipedia.org

Single-Crystal-to-Single-Crystal (SCSC) Transformations

A fascinating phenomenon observed in some this compound derivatives is the single-crystal-to-single-crystal (SCSC) transformation. This process involves a structural change within a crystal without the loss of its single-crystalline nature. A prime example is the transformation of the hydrated molybdoarsenate framework [{Cu(cyclam)}₂{B-H₂As₂Mo₆O₂₆(H₂O)}]·9H₂O (1 ) into its anhydrous counterpart, [{Cu(cyclam)}₂{A-H₂As₂Mo₆O₂₆}] (2 ). While heating the crystal led to a loss of single-crystallinity, placing single crystals of 1 under a high vacuum successfully induced the transformation to 2 . acs.org This dehydration process proceeds via an SCSC pathway and results in significant structural modifications, including an unprecedented solid-state B-to-A isomerization of the molybdoarsenate anion. acs.org

Research Findings and Crystallographic Data

The success of any crystal growth technique is ultimately validated through SC-XRD analysis, which provides detailed structural information.

Table 1: Comparison of Single-Crystal Growth Techniques

Technique Principle Typical Conditions Advantages Example Application
Slow Evaporation Gradual removal of solvent from a saturated solution at ambient or slightly elevated temperature. Aqueous or organic solvents, room temperature, days to weeks. Simple setup, good for soluble and thermally sensitive compounds. Growth of {Cu(cyclam)}/molybdoarsenate hybrid crystals. acs.org
Hydrothermal Synthesis Crystallization from a high-temperature aqueous solution under high pressure in a sealed autoclave. 120-250°C, autogenous pressure, 24-72 hours. Can produce novel phases, suitable for low-solubility compounds. cam.ac.ukpjoes.com Synthesis of novel cadmium-organic frameworks and CuAs₂O₄. cam.ac.uknih.gov

| Flux Method | Dissolution of starting materials in a molten salt (flux) followed by slow cooling. | High temperatures (e.g., >800°C), inert crucibles (e.g., Platinum), slow cooling rate (e.g., 0.5°C/hr). scirp.org | Grows crystals of insoluble and high-melting-point materials. wikipedia.org | Growth of La₄Mo₇O₂₇ single crystals using H₃BO₃ flux. scirp.org |

Table 2: Crystallographic Data for a this compound Derivative and its Transformed Product acs.org

Compound Chemical Formula Formula Weight Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Volume (ų)
1 C₂₀H₇₂As₂Cu₂Mo₆N₈O₃₇ 1871.64 Triclinic P-1 12.0192(4) 12.5029(4) 14.5905(5) 67.873(3) 89.239(3) 62.775(3) 1813.04(11)

| 2 | C₂₀H₅₆As₂Cu₂Mo₆N₈O₂₆ | 1687.53 | Triclinic | P-1 | 11.979(3) | 12.186(2) | 7.373(2) | 89.98(2) | 103.09(2) | 117.15(2) | 903.0(3) |

Single-Crystal X-ray Diffraction Analysis of Molybdoarsenate Frameworks

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the three-dimensional structure of crystalline materials, including complex molybdoarsenate frameworks. rsc.org This technique allows for the precise determination of atomic positions, bond lengths, and angles within the crystal lattice. acs.orgnih.gov

A notable example of a molybdoarsenate-based metal-organic framework (MOF) is the hybrid compound [Cu(cyclam)(H₂O)₂]₀.₅[{Cu(cyclam)}₁.₅{B-H₂As₂Mo₆O₂₆(H₂O)}]·9H₂O (Compound 1 ). nih.govrsc.org Its structure was elucidated using single-crystal X-ray diffraction.

The analysis revealed that Compound 1 crystallizes in the triclinic space group P-1. acs.orgnih.gov Its asymmetric unit is complex, containing a [B-H₂As₂Mo₆O₂₆(H₂O)]⁴⁻ anion (a B-type isomer of the molybdoarsenate cluster), a {Cu(cyclam)}²⁺ complex in a general position, and two halves of other copper-cyclam complexes, along with numerous water molecules. acs.orgnih.gov The B-As₂Mo₆ anion features a bent, six-membered ring of four edge-sharing {MoO₆} octahedra that share corners with a {Mo₂O₈(H₂O)} fragment. acs.org

The crystal packing of Compound 1 creates a supramolecular open-framework. This framework is built from discrete molybdoarsenate/metalorganic units and additional copper-containing cations. nih.govresearchgate.net The stacking of these units generates square-like channels with an approximate cross-section of 10 × 11 Ų, which host the hydration water molecules. acs.orgnih.gov This microporous nature is a key feature of this molybdoarsenate-metalorganic framework. acs.org

Crystallographic Data for Molybdoarsenate-Metalorganic Frameworks

ParameterCompound 1Compound 2
Chemical FormulaC₂₀H₇₂As₂Cu₂Mo₆N₈O₃₇C₂₀H₅₆As₂Cu₂Mo₆N₈O₂₆
Formula Weight (g/mol)1869.411671.24
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)13.3715(5)8.5999(18)
b (Å)13.8812(6)12.110(3)
c (Å)17.5569(7)12.2460(16)
α (°)69.963(4)95.835(15)
β (°)78.525(3)99.709(15)
γ (°)67.337(4)98.024(19)
Volume (ų)2816.7(2)1234.5(4)
researchgate.net

Molybdoarsenate frameworks can undergo dynamic structural changes. When crystals of Compound 1 are dehydrated under vacuum, they experience a structural transformation through a single-crystal-to-single-crystal (SCSC) pathway. nih.govacs.org This process leads to the formation of a new anhydrous crystalline phase, [{Cu(cyclam)}₂(A-H₂As₂Mo₆O₂₆)] (Compound 2 ). nih.gov

This transformation is significant because it involves an unprecedented solid-state B-to-A isomerization of the polyoxoanion. nih.gov The total dehydration causes substantial modifications within the inorganic cluster's skeleton. nih.govacs.org This transition also affects the copper(II) bonding scheme, leading to the formation of covalent cluster/metalorganic layers while retaining the open-framework nature of the original structure. nih.gov The SCSC transformation from the {B-H₂As₂Mo₆O₂₆(H₂O)} cluster in Compound 1 to the {A-H₂As₂Mo₆O₂₆} cluster in Compound 2 highlights the structural flexibility of these molybdoarsenate systems. acs.orgnih.gov

Crystallographic Characterization of Microporous Molybdoarsenate-Metalorganic Frameworks

Vibrational Spectroscopy Investigations (Raman and FT-IR) of this compound

In the study of molybdoarsenate hybrids like Compound 1 , FT-IR spectroscopy is used for preliminary identification. nih.gov The spectrum shows characteristic bands for both the organic {Cu(cyclam)}²⁺ complex and the inorganic molybdoarsenate anion. nih.gov

Characteristic FT-IR Bands for Compound 1

Wavenumber (cm⁻¹)Assignment/Region
3430, 3225, 3178, 3132N-H stretching vibrations
2939, 2877C-H stretching vibrations
1627N-H bending vibrations
941, 899, 837Mo=O, As-O stretching modes
658Mo-O-Mo stretching modes
acs.orgnih.gov

Vibrational spectroscopy, in conjunction with SC-XRD, is crucial for elucidating structural isomerism and coordination environments in molybdoarsenates. The SCSC transformation from Compound 1 to Compound 2 represents a clear case of isolating and characterizing two distinct structural isomers (A-type and B-type) of the {H₂As₂Mo₆O₂₆}⁴⁻ anion in the solid state. nih.gov Research indicates that up to three different structural isomers of this anion have been reported. researchgate.net

The coordination environment of the metal centers is also clarified through these techniques. In Compound 1 , the copper centers exhibit varied coordination geometries, including square pyramidal and elongated octahedral environments. nih.gov Following the dehydration and SCSC transformation to Compound 2 , the Cu(II) coordination spheres are modified, resulting in only two crystallographically independent octahedral centers. acs.org This change in coordination is a key part of the framework's structural rearrangement. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Speciation Studies

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. rsc.orglibretexts.org It is particularly useful for studying the various chemical forms, or species, of polyoxometalates that can exist in equilibrium in a solution. rsc.org By analyzing the chemical shifts and coupling patterns of NMR-active nuclei, researchers can identify and quantify the different species present under specific conditions, such as varying pH. rsc.orgmdpi.com

While the primary isotopes of molybdenum and arsenic present challenges for direct NMR observation, the introduction of NMR-active nuclei like phosphorus-31 (³¹P) or vanadium-51 (⁵¹V) into the molybdoarsenate structure provides a valuable spectroscopic handle. rsc.orgsemanticscholar.org The ³¹P nucleus is 100% naturally abundant and has a nuclear spin of 1/2, making it ideal for high-resolution NMR studies. rsc.org

Studies on substituted heteropoly compounds, such as vanadium-substituted molybdoarsenates, have utilized multinuclear NMR, including ³¹P NMR, to characterize the resulting complexes in solution. semanticscholar.orgresearchgate.net For Keggin-type phosphotungstates, which are structurally related to molybdoarsenates, each isomeric form typically shows a single, distinct peak in the ³¹P NMR spectrum, allowing for direct detection and quantification of coexisting species in solution. rsc.org This approach is applicable to substituted molybdoarsenates, where the incorporation of a phosphorus-containing group would allow ³¹P NMR to be a sensitive probe for identifying different structural isomers and studying their behavior and stability in solution.

Oxygen-17 NMR for Exchange Dynamics

Oxygen-17 (¹⁷O) NMR spectroscopy serves as a powerful, albeit challenging, tool for investigating the structure and dynamics of polyoxometalates (POMs) like this compound in solution. escholarship.org Despite the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O nucleus, which leads to broad signals, its large chemical shift range makes it highly sensitive to the local environment of oxygen atoms within the POM structure. huji.ac.ilnih.gov This sensitivity allows for the differentiation of various oxygen sites, such as terminal molybdenum-oxygen bonds (Mo=O), corner-sharing Mo-O-Mo bridges, edge-sharing Mo-O-Mo bridges, and internal oxygens bonded to the central arsenic atom (As-O). rsc.orgresearchgate.net

The chemical shifts in ¹⁷O NMR are primarily influenced by the energy gap between the oxygen lone pair orbitals and the metal-oxygen antibonding orbitals (πM–O and σM–O). rsc.orgresearchgate.net This makes the technique sensitive to factors like the type of metal, its oxidation state, and the connectivity of the oxygen atom. rsc.org

The primary utility of ¹⁷O NMR in this context is as a kinetic probe to study the exchange dynamics of oxygen atoms. escholarship.org These dynamics can involve several processes:

Intramolecular Exchange: The exchange of oxygen atoms between non-equivalent sites within the same polyoxometalate anion.

Intermolecular Exchange: The exchange of POM oxygen atoms with oxygen atoms from solvent water molecules or other species in the solution.

These exchange processes are often temperature-dependent. At low temperatures, the exchange may be slow on the NMR timescale, resulting in distinct signals for each chemically non-equivalent oxygen site. As the temperature increases, the rate of exchange can increase, leading to coalescence and broadening of the NMR signals. By analyzing the lineshapes of the spectra at various temperatures, often using the McConnell-Bloch equations, it is possible to quantify the kinetics of these exchange reactions. escholarship.org This provides invaluable insight into the lability of different oxygen sites, the stability of the POM framework, and the mechanisms of its formation or decomposition in solution. Furthermore, ¹⁷O NMR can be a potent tool for identifying the specific sites of protonation at low pH, as protonation significantly alters the chemical shift of the involved oxygen atom. rsc.orgresearchgate.net

Oxygen Site Type in PolyoxometalatesTypical ¹⁷O Chemical Shift Range (ppm)Notes
Terminal (M=O)High (e.g., >700 ppm for Mo)Highly sensitive to the metal center and its oxidation state. rsc.orgresearchgate.net
Bridging (M-O-M)Intermediate (e.g., 300-500 ppm for Mo)Shifts move upfield as the number of coordinated metals increases. rsc.orgresearchgate.net
Internal (X-O-M)Low (e.g., <200 ppm)Reflects the environment around the central heteroatom (e.g., As). rsc.org
Protonated Oxygen (M-OH)Shifted relative to unprotonated sitesAllows for the identification of protonation loci. rsc.orgrsc.org

Electrochemical Characterization through Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species, including this compound and its derivatives. palmsens.com The method involves applying a linearly cycling potential to an electrode immersed in a solution containing the electroactive species and measuring the resulting current. palmsens.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information about the redox processes. palmsens.com

For polyoxometalates like this compound, CV is particularly informative. These compounds can undergo multiple, often reversible, one- or two-electron reduction and oxidation steps. researcher.lifeacs.org The voltammogram typically shows a series of cathodic peaks (on the forward scan) corresponding to successive reductions of the metal centers (usually MoVI to MoV) and corresponding anodic peaks (on the reverse scan) for the re-oxidation of the reduced species. ptfarm.pl

The key parameters obtained from a CV experiment include:

Peak Potentials (Epc, Epa): The potentials at which the reduction and oxidation peaks occur. The formal reduction potential (E°'), a measure of the thermodynamic ease of the redox process, can be estimated from these values.

Peak Currents (ipc, ipa): The magnitude of the current at the peak, which is related to the concentration of the analyte and the diffusion coefficient.

Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, this value is theoretically close to 59/n mV (where n is the number of electrons) at room temperature. Deviations from this value can indicate quasi-reversible or irreversible kinetics.

By studying the cyclic voltammograms under various conditions—such as different pH levels, solvents, and scan rates—researchers can elucidate the stability of different oxidation states, the kinetics of electron transfer, and the occurrence of coupled chemical reactions, such as protonation or structural rearrangements. researcher.lifenih.govresearchgate.net

Redox Behavior of this compound and its Substituted Variants

The redox behavior of this compound is characterized by the sequential reduction of the molybdenum(VI) centers within its Keggin or Dawson structure. The introduction of other redox-active metals, such as vanadium, into the polyoxometalate framework creates substituted variants with more complex and tunable electrochemical properties. researcher.lifeacs.orgresearchgate.net

Studies on vanadium(V)-substituted Keggin-type molybdoarsenates, such as [AsVMo₁₁O₄₀]⁴⁻ and [AsV₂Mo₁₀O₄₀]⁵⁻, demonstrate that these complexes are stable in aqueous-organic solvent mixtures. researchgate.net Their cyclic voltammograms reveal distinct, multi-step redox processes. The specific potential at which reduction occurs depends on the element being reduced. In vanadium-substituted heteropolymolybdates, the V(V) center is generally easier to reduce than the Mo(VI) centers. researcher.liferesearchgate.net

For instance, in vanadium-containing Keggin anions like [XV(V)M₁₁O₄₀]⁴⁻ (where X = As, M = Mo), the first reduction wave is typically assigned to the V(V)/V(IV) couple. acs.orgresearchgate.net Subsequent reduction waves at more negative potentials correspond to the reduction of the Mo(VI) framework. The redox potentials are highly sensitive to the acidity of the medium, as protonation often accompanies the electron transfer steps, shifting the potentials to more positive values. researcher.lifenih.gov This behavior is crucial as it indicates the POMs' capacity for extensive reduction is enhanced in acidic conditions. researcher.life

The electrochemical behavior of these substituted variants can be precisely modeled. Simulations of cyclic voltammograms as a function of acid concentration have shown excellent agreement with experimental data, allowing for the estimation of acid association constants for the reduced species. researcher.lifenih.gov This detailed understanding of the redox behavior is fundamental to the application of these compounds in areas like electrocatalysis. researchgate.net

CompoundRedox CoupleConditionsApproximate Formal Potential (E°' vs. reference)Source
[AsVVMo₁₁O₄₀]⁴⁻VV/VIVCH₃CN, varying acid conc.~ +0.4 to +0.6 V vs. Ag/AgCl researcher.liferesearchgate.net
[VinVVoutVMo₁₁O₄₀]⁴⁻VoutV/VoutIVCH₃CN, 0.10 M [n-Bu₄N][PF₆]~ +0.13 V vs. Fc/Fc⁺ acs.org
[VinVMo₁₂O₄₀]³⁻MoVI/MoVCH₃CN, 0.10 M [n-Bu₄N][PF₆]~ -0.11 V vs. Fc/Fc⁺ acs.org
[VinVVoutIVMo₁₁O₄₀]⁵⁻MoVI/MoVCH₃CN, 0.10 M [n-Bu₄N][PF₆]~ -0.42 V vs. Fc/Fc⁺ acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Reduced Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique for studying materials with unpaired electrons. wikipedia.orgbhu.ac.in It is exceptionally useful for characterizing the reduced species of this compound and its derivatives, as the addition of an electron during reduction creates a paramagnetic center (S = 1/2). researcher.lifeacs.org The technique provides detailed information about the electronic structure and the local environment of the unpaired electron. illinois.edu

When a reduced polyoxometalate is placed in a strong magnetic field, the magnetic moment of the unpaired electron aligns either parallel or antiparallel to the field, creating two energy levels. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these levels. bhu.ac.in The resulting EPR spectrum's key features are the g-factor and hyperfine coupling.

The g-factor: This parameter is analogous to the chemical shift in NMR and is determined by the local electronic environment of the unpaired electron. Its value indicates the extent of spin-orbit coupling and can help identify the atom on which the electron is localized.

Hyperfine Coupling: This is the interaction between the electron spin and the magnetic moments of nearby atomic nuclei (e.g., ⁵¹V, I=7/2; ⁹⁵/⁹⁷Mo, I=5/2; ⁷⁵As, I=3/2). This interaction splits the EPR signal into multiple lines, and the pattern and splitting constant (A) provide definitive proof of the electron's location and the identity of the surrounding atoms. illinois.edu

EPR studies on electrochemically reduced vanadium-substituted molybdo- and tungstoarsenates have been pivotal in determining the precise site of reduction. researcher.lifeacs.orgnih.gov For example, in the one-electron reduction of a Keggin ion with both a central (Vin) and a framework (Vout) vanadium atom, such as [VinVVoutVM₁₁O₄₀]⁴⁻ (M=Mo, W), EPR spectra unambiguously show that the initial reduction occurs at the framework Vout site. acs.org In contrast, for [VinVMo₁₂O₄₀]³⁻, the added electron is localized on the molybdenum framework, not the central vanadium. researcher.lifeacs.org These findings, derived from analyzing the g-values and hyperfine splitting patterns in frozen-solution EPR spectra, are crucial for understanding the electronic distribution and reactivity of these complex multimetallic systems. researcher.life

Reduced SpeciesUnpaired Electron LocationKey EPR Parameters (g-values, A-values)Source
[VinVVoutIVMo₁₁O₄₀]⁵⁻Framework Vanadium (Vout)Anisotropic g and A tensors characteristic of VIVO²⁺ acs.org
[VinIVW₁₂O₄₀]⁴⁻Central Vanadium (Vin)Consistent with VIV in a tetrahedral environment. researcher.lifeacs.org
[VinVMoVMo₁₁O₄₀]⁴⁻Molybdenum FrameworkSignal lacks the characteristic 8-line hyperfine splitting of ⁵¹V. researcher.lifeacs.org
[VinIVVoutIVW₁₁O₄₀]⁶⁻Both Vin and VoutComplex spectrum showing interaction between the two VIV centers. acs.orgnih.gov

Reactivity and Reaction Mechanisms of Molybdoarsenic Acid

Reduction Kinetics of Molybdoarsenic Acid (e.g., Molybdenum Blue Formation)

The reduction of this compound to form the intensely colored "Molybdenum Blue" is a key reaction with applications in the quantitative analysis of arsenate. cdnsciencepub.comcmu.ac.th This process involves the reduction of molybdenum(VI) in the heteropolyacid structure to a lower oxidation state, typically a mixture of Mo(V) and Mo(VI).

The reduction of this compound by ferrous ammonium (B1175870) sulphate has been studied to understand its kinetics. cdnsciencepub.comcdnsciencepub.com Ferrous ammonium sulphate, also known as Mohr's salt, is a double salt where the active component is ferrous sulphate (FeSO₄), which acts as the reducing agent. satyensaha.combyjus.com In this redox reaction, the ferrous ion (Fe²⁺) is oxidized to the ferric ion (Fe³⁺), while the molybdenum in the this compound is reduced. byjus.com

The thermodynamic parameters for this reduction have been determined, providing insight into the energy changes during the reaction. cdnsciencepub.comcdnsciencepub.com

Table 1: Activation Parameters for the Reduction of this compound by Ferrous Ammonium Sulphate cdnsciencepub.comcdnsciencepub.com

Parameter Value
Enthalpy of Activation (ΔH‡) 22 kcal/mol
Entropy of Activation (ΔS‡) 0.05 kcal/mol
Free Energy of Activation (ΔG‡) 7.5 kcal/mol

The kinetics of Molybdenum Blue formation are significantly influenced by the concentration of acid and the stoichiometry of the reactants. cdnsciencepub.comscirp.org

Acid Concentration:

At low sulfuric acid concentrations (0.1 N to 0.6 N), an instantaneous formation of a blue color is observed. cdnsciencepub.com This is attributed to the formation of Molybdenum Blue from molybdic acid itself, rather than from the this compound complex. cdnsciencepub.com

In the sulfuric acid concentration range of 0.7 N to 1.0 N, the kinetics of the reduction of this compound are not affected by the acid concentration. cdnsciencepub.com At these higher acid concentrations, the reduction is independent of the acid level. cdnsciencepub.com

Reagent Stoichiometry:

A high concentration of ammonium molybdate (B1676688) is used to ensure the rapid and complete conversion of arsenate to this compound. cdnsciencepub.com

The concentration of the reducing agent, such as ferrous ammonium sulphate or ascorbic acid, also impacts the rate of reduction. cdnsciencepub.comcmu.ac.th The reaction rate is dependent on the concentration of both the arsenate and the Fe²⁺ ions. cdnsciencepub.com The stoichiometry between the oxidant (this compound) and the reductant determines the extent and rate of the Molybdenum Blue formation. scirp.org

Mechanism of Reduction by Ferrous Ammonium Sulphate

Photochemical Reduction Pathways of this compound

While specific studies on the photochemical reduction pathways of this compound are not extensively detailed in the provided search results, general principles of photochemical reactions of related compounds can offer insights. Photochemical reduction involves the absorption of light, which excites the molecule and can lead to electron transfer processes. mdpi.comnih.gov

In related systems, such as the photoreduction of Hg(II) by certain organic acids, both direct photolysis and secondary reduction by photochemically generated radicals are possible mechanisms. mdpi.com The photochemical reduction of quinones, for instance, can proceed through different pathways depending on the reaction conditions, leading to various intermediate radical species. scielo.org.mx It is plausible that this compound can be reduced photochemically through pathways involving the formation of radical intermediates upon irradiation. nih.gov

Intermolecular Interactions and Complex Formation in Solution

In solution, this compound can participate in various intermolecular interactions, which are crucial for the formation of larger complexes and supramolecular structures. nih.gov These interactions are primarily electrostatic in nature and include hydrogen bonding and van der Waals forces. nih.govlibretexts.org

The formation of non-covalent complexes is driven by interactions between different molecular species in the solution. nih.gov For instance, in the formation of a hybrid compound involving a molybdoarsenate anion and a copper(II)-cyclam complex, the components are held together by covalent bonds and supramolecular interactions, creating a larger framework. nih.govresearchgate.netacs.orgnih.gov The stacking of these units can generate channels that host solvent molecules. nih.govresearchgate.netacs.orgnih.gov The study of intermolecular interactions often involves spectroscopic techniques and molecular modeling to understand the nature and strength of the bonds formed between the interacting molecules. ssau.ru

Single-Crystal-to-Single-Crystal Transformations and Structural Isomerizations

This compound-containing compounds can undergo significant structural changes in the solid state, known as single-crystal-to-single-crystal (SCSC) transformations. nih.govresearchgate.netacs.orgnih.gov These transformations are often triggered by external stimuli such as temperature changes or the removal of solvent molecules. nih.govresearchgate.netresearchgate.net

The ability to undergo SCSC transformations highlights the dynamic nature of the crystal lattice of these compounds and is an area of interest for designing materials with responsive properties. researchgate.net

Table 2: Crystallographic Data for a Molybdoarsenate Compound Before and After SCSC Transformation researchgate.net

Parameter Initial Phase (1) Anhydrous Phase (2)
Formula C₃₄H₁₀₄As₄Cu₄Mo₁₂N₁₆O₆₅ C₃₂H₇₂As₄Cu₄Mo₁₂N₁₆O₅₂
Crystal System Triclinic Triclinic
Space Group P-1 P-1
a (Å) 13.3715(5) 8.5999(18)
b (Å) 13.8812(6) 12.110(3)
c (Å) 17.5569(7) 12.2460(16)
α (deg) 69.963(4) 95.835(15)
β (deg) 78.525(3) 99.709(15)
γ (deg) 67.337(4) 98.024(19)
Volume (ų) 2816.7(2) 1234.5(4)

Applications of Molybdoarsenic Acid in Advanced Materials and Catalysis Research

Catalytic Activity in Organic Transformations

Molybdoarsenic acid and its related polyoxometalates (POMs) are recognized for their significant catalytic capabilities, which stem from their strong Brønsted acidity and redox properties. sciopen.comsciopen.comacs.org These characteristics allow them to function as highly efficient and often reusable catalysts in a variety of organic reactions.

Acid Catalysis in Green Chemical Processes

Heteropoly acids, including this compound, are considered promising "green" catalysts because they can replace corrosive and hazardous liquid acids like sulfuric acid and hydrochloric acid in industrial processes. sciopen.commdpi.com Their nature as solid acids simplifies their separation from reaction products, allowing for easy recovery and recycling, which aligns with the principles of green chemistry. sciopen.com The catalytic activity of these compounds is attributed to their strong Brønsted acid sites. sciopen.com

Table 1: Examples of Organic Reactions Catalyzed by Heteropoly Acids

Reaction Type Catalyst Example Key Advantages
Thioacetalization Tungstophosphoric acid (H₃PW₁₂O₄₀) High efficiency and selectivity under solvent-free conditions. nih.gov
Biginelli Reaction 12-Molybdophosphoric acid Efficient synthesis of pyrimidinones (B12756618) in good yields. sciopen.com
Benzimidazole Synthesis Various heteropolyacids Excellent yields for the condensation of o-phenylenediamine (B120857) and acyl chlorides. sciopen.com

Redox Catalysis in Bio-Based Feedstock Conversion

The conversion of biomass into valuable chemicals is a critical area of research for developing sustainable alternatives to fossil fuels. acs.orggoogle.com Polyoxometalates, such as this compound, possess tunable redox properties that make them effective catalysts for the conversion of bio-based feedstocks. acs.org These catalysts can participate in redox reactions, which involve the transfer of electrons, facilitating the transformation of complex biomass components.

Redox catalysis is fundamental in processes like hydrothermal liquefaction (HTL) of biomass, where catalysts with redox-active sites can improve the yield and quality of the resulting biocrude. The oxides and salts of redox-active transition metals are often used for this purpose due to their ability to be easily regenerated. Polyoxometalate-based catalysts are particularly promising for the valorization of biomass through various chemical transformations, including oxidation and tandem reactions like hydrolysis-hydrogenation. acs.org For instance, the oxidative catalytic fractionation of lignocellulosic biomass can yield valuable aromatic compounds, and heterogeneous catalysts play a key role in this process. researchgate.net

Photocatalytic Roles in Carbon Dioxide Conversion and Other Reactions

Arsenomolybdates, the anionic components of this compound, have been identified as outstanding photocatalysts. researchgate.net They exhibit significant activity in the degradation of organic dyes under UV irradiation, highlighting their potential as environmental photocatalysts for water purification. researchgate.netrsc.org The photocatalytic mechanism involves the generation of electron-hole pairs upon UV light irradiation, leading to the formation of reactive oxygen species that degrade organic pollutants. acs.org The stability of these materials allows for their repeated use in photocatalytic processes. acs.org

In the context of carbon dioxide (CO2) conversion, polyoxometalates are being explored as catalysts for the photocatalytic reduction of CO2 into value-added chemicals and fuels. sciopen.comnih.gov This process, often termed artificial photosynthesis, aims to convert solar energy into chemical energy. rsc.org While direct photocatalytic reduction of CO2 by this compound is an area of ongoing research, the broader class of POMs has shown promise. nih.govrsc.org They can act as photocatalysts, co-catalysts, or photosensitizers in the reduction of CO2. asau.ru The efficiency of these systems can be improved by combining POMs with other materials, such as graphitic carbon nitride, to enhance charge transfer and surface catalytic activity. nih.gov

Table 2: Products of Photocatalytic CO₂ Reduction

Product Number of Electrons Transferred
Carbon Monoxide (CO) 2
Formic Acid (HCOOH) 2
Formaldehyde (HCHO) 4
Methanol (CH₃OH) 6
Methane (CH₄) 8

This table presents common products from the photocatalytic reduction of CO₂, a process where polyoxometalates like this compound are being investigated as potential catalysts. mdpi.comrsc.org

Molybdoarsenate-Based Metal-Organic Frameworks (MOFs) as Advanced Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. chemmethod.com The incorporation of polyoxometalates like molybdoarsenate into MOF structures, creating POM-based MOFs (POMOFs), combines the intrinsic properties of the POMs (such as catalytic activity and redox behavior) with the high surface area and tunable porosity of MOFs. mdpi.comresearchgate.net

A notable example is a hybrid compound synthesized from copper(II)-cyclam complexes and arsenomolybdate anions. researchgate.net This material forms a supramolecular open-framework structure. researchgate.net Upon dehydration, this framework undergoes a single-crystal-to-single-crystal transformation, which involves a rare solid-state isomerization of the polyoxoanion. researchgate.net This dynamic structural change is a significant finding in the field of POM-based materials.

Selective Gas Adsorption Properties in Molybdoarsenate Frameworks

The permanent microporosity of the dehydrated molybdoarsenate-based MOF provides it with interesting functional properties, particularly in gas separation. researchgate.net This specific framework demonstrates the ability to selectively adsorb carbon dioxide (CO2) over nitrogen (N2). researchgate.net This selectivity is a crucial property for applications such as carbon capture from flue gas streams or natural gas purification. The ability to design and synthesize MOFs with specific pore environments and functionalities by incorporating polyoxometalates like molybdoarsenate opens up new possibilities for developing advanced materials for gas storage and separation. mdpi.com

Role in Supramolecular Chemistry and Functional Assemblies

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Polyoxometalates, including this compound, serve as versatile building blocks in the construction of complex supramolecular assemblies and functional materials. rsc.orgresearchgate.net Their well-defined size, shape, and high negative charge allow them to interact with other components, such as metal complexes and organic ligands, to form extended structures with emergent properties. researchgate.net

The assembly of molybdoarsenate anions with transition metal complexes, for instance, can lead to the formation of open-framework structures with channels and pores. researchgate.net The crystal packing of these components can result in supramolecular architectures built from discrete covalent molybdoarsenate/metal-organic units. These assemblies are not merely static structures; as seen in the molybdoarsenate-based MOF, they can exhibit dynamic behavior, such as structural transformations in response to external stimuli like the removal of solvent molecules. researchgate.net This dynamic nature is a key feature of "smart" materials and is of great interest for creating functional systems for sensing, catalysis, and controlled release applications.

Ion Exchange Properties of Molybdoarsenate Materials

Molybdoarsenate compounds have demonstrated significant potential as ion exchange materials due to their unique structural frameworks and the presence of exchangeable cations. These materials, which are salts of this compound, exhibit the ability to reversibly interchange their constituent cations with other ions present in a surrounding solution. This characteristic is foundational to their application in separation science, water treatment, and the recovery of valuable or hazardous metal ions.

The ion exchange capacity, a measure of the quantity of ions a material can absorb, is a critical parameter in evaluating the performance of molybdoarsenate-based exchangers. For instance, a three-component inorganic ion-exchanger, antimony(III) molybdoarsenate, synthesized by combining solutions of sodium molybdate (B1676688), sodium arsenate, and antimony(III) chloride, has shown a notable ion-exchange capacity for sodium (Na⁺) ions of 2.30 meq/g. bookpi.orgresearchgate.net The ion exchange behavior of these materials is influenced by factors such as the size and charge of the exchanging ions. Research indicates that metal ions with smaller hydrated radii can more easily enter the pores of the exchanger, leading to higher adsorption rates. orientjchem.org

Different forms of molybdoarsenate materials have been developed to optimize their ion exchange properties. Pyridinium (B92312) molybdoarsenate, for example, has been investigated for its exchange behavior with various univalent and bivalent cations. researchgate.net Similarly, composite materials have been synthesized to enhance stability and capacity. An acrylamideSn(IV)molybdate composite cation exchanger demonstrated a maximum exchange capacity of 1.56 meq/g for Barium (Ba²⁺) ions. acs.org The thermal stability of these materials is also a key consideration; studies on antimony(III) molybdoarsenate have shown that its ion-exchange capacity decreases as temperature increases. researchgate.netorientjchem.org

A defining feature of molybdoarsenate ion exchangers is their selectivity, which is the preferential absorption of certain ions over others. This property is crucial for the effective separation of specific metal ions from complex mixtures. Research has shown that molybdoarsenate materials can exhibit very high selectivity, which can be tailored by altering the composition of the crystal structure. researchgate.net

Studies on pyridinium molybdoarsenate have revealed a high specificity for thallium (Tl⁺), silver (Ag⁺), and cesium (Cs⁺) ions. researchgate.net The exchange isotherms for various cations on this material have widely different slopes, which suggests that the separation of these ions on a pyridinium molybdoarsenate column is feasible. researchgate.net In comparison to conventional organic ion exchangers like Dowex 50, heteropolyacid salts such as ammonium (B1175870) molybdophosphate (a related compound) have shown selectivity coefficients for pairs of alkali metal ions that are more than ten times higher. researchgate.net

Antimony(III) molybdoarsenate has been identified as being selective for lead (Pb²⁺) and copper (Cu²⁺) ions. bookpi.orgresearchgate.netorientjchem.org Distribution behavior studies also indicate its selectivity for nickel (Ni²⁺) and calcium (Ca²⁺) in comparison to other metal ions. orientjchem.org The separation factors for various metal ion pairs on antimony(III) molybdoarsenate were found to be greater than three, underscoring its potential for quantitative analysis and environmental applications. orientjchem.org

Composite materials based on molybdoarsenate also exhibit distinct selectivity patterns. A study on an acrylamideSn(IV)molybdate cation exchanger determined the following selectivity sequences:

For alkali metal ions: Potassium (K⁺) > Sodium (Na⁺) > Lithium (Li⁺) acs.org

For alkaline earth metal ions: Barium (Ba²⁺) > Calcium (Ca²⁺) > Magnesium (Mg²⁺) acs.org

This observed sequence is consistent with the hydrated radii of the exchanging ions, where ions with smaller hydrated radii are more readily exchanged. acs.org The high selectivity of these materials makes them promising candidates for applications in wastewater treatment for the removal of toxic heavy metal ions and for the recovery of valuable metals. acs.org

Interactive Data Table: Cation Selectivity of Molybdoarsenate Materials

Molybdoarsenate MaterialSelective ForNoted Selectivity SequenceSource
Pyridinium MolybdoarsenateTl⁺, Ag⁺, Cs⁺Not specified researchgate.net
Antimony(III) MolybdoarsenatePb²⁺, Cu²⁺, Ni²⁺, Ca²⁺Not specified bookpi.orgresearchgate.netorientjchem.org
AcrylamideSn(IV)MolybdateK⁺, Na⁺, Li⁺, Ba²⁺, Ca²⁺, Mg²⁺K⁺ > Na⁺ > Li⁺; Ba²⁺ > Ca²⁺ > Mg²⁺ acs.org

Molybdoarsenic Acid in Advanced Analytical Methodologies for Other Chemical Species

Spectrophotometric Determination of Arsenic(V) via Molybdoarsenic Acid Formation

The reaction of arsenate (As(V)) with molybdate (B1676688) ions in an acidic medium to form this compound is a fundamental principle in the spectrophotometric determination of arsenic. journalijdr.comnih.gov This heteropoly acid can be measured directly or, more commonly, after reduction to a intensely colored species.

Colorimetric Methods Utilizing Molybdenum Blue Formation

A widely employed technique involves the reduction of the this compound to form a intensely colored "molybdenum blue" complex. nih.govresearchgate.net This complex, which contains both Mo(VI) and Mo(V), exhibits strong absorbance at specific wavelengths, allowing for sensitive spectrophotometric quantification. journalijdr.com

Several reducing agents can be used for this purpose, including ascorbic acid and stannous chloride. chem-soc.sinih.gov The reaction is typically carried out in an acidic medium. nih.gov The absorbance of the resulting blue solution is directly proportional to the concentration of arsenic. researchgate.net This method is known for its simplicity and cost-effectiveness. sphinxsai.comresearchgate.net

Key parameters that influence the formation and stability of the molybdenum blue complex include the pH, reaction time, temperature, and the concentration of molybdate and the reducing agent. researchgate.netacs.org Optimal conditions are crucial for achieving accurate and reproducible results. For instance, one study found that optimal complex formation was achieved in one hour at 20±1°C. researchgate.net The maximum absorbance is often observed at wavelengths in the range of 820 nm to 880 nm. journalijdr.comniscpr.res.in

Interference from other ions, particularly phosphate (B84403) and silicate, which also form heteropoly acids with molybdate, is a significant consideration. journalijdr.comresearchgate.net Various strategies have been developed to mitigate these interferences, such as converting arsenic species to arsine gas, which is then separated and re-oxidized to arsenate before the colorimetric reaction. journalijdr.com

Table 1: Comparison of Molybdenum Blue-Based Spectrophotometric Methods

Parameter Method 1 Method 2 Method 3
Reducing Agent Ascorbic Acid Stannous Chloride -
Wavelength (nm) 690 715 810
Detection Limit 1 ng/mL nih.gov 0.067 ng/mL chem-soc.si -
Linear Range 10-200 ng/mL nih.gov 1-8 ng/mL chem-soc.si -

| Matrix | Biological and Environmental Samples nih.gov | Water, Synthetic Samples, Fish chem-soc.si | Groundwater nih.gov |

Extraction-Photometric and Microparticle Formation Techniques

To enhance the sensitivity and selectivity of the spectrophotometric determination of arsenic, extraction-photometric methods have been developed. These methods involve the formation of an ion-pair between the molybdoarsenate anion and a large organic cation, which can then be extracted into an organic solvent. nih.govnih.gov This preconcentration step allows for the determination of trace amounts of arsenic.

One approach involves the formation of an ion associate of molybdoarsenate with a cationic surfactant, which is then collected on a membrane filter. The filter is subsequently dissolved in a suitable solvent, and the absorbance is measured. nih.govrsc.org This technique has been successfully applied to the analysis of arsenic in drinking water. nih.govrsc.org

Another innovative technique involves the formation of microparticles. In one method, Ethyl Violet reacts with the molybdoarsenate complex to form nanoparticles that impart a purple color to the solution. acs.org The intensity of this color is proportional to the arsenic concentration. This method offers a low detection limit of 0.5 µg L⁻¹ and has been used for analyzing various water samples. acs.org Another study reported the formation of microparticles of Ethyl Violet-molybdoarsenate, providing a visual detection limit of 10 µg L⁻¹. jst.go.jp

Cloud point extraction (CPE) is another preconcentration technique that has been coupled with spectrophotometry. nih.gov In this method, the arsenomolybdenum blue complex is extracted into a surfactant phase, such as Triton X-114. nih.gov This eco-friendly method avoids the use of toxic organic solvents and has been shown to be highly sensitive. nih.gov

Flow Injection Analysis Methods Incorporating this compound Reactions

Flow injection analysis (FIA) provides a rapid and automated platform for the determination of arsenic based on the formation of this compound. tandfonline.comresearchgate.net In a typical FIA system, a sample containing arsenate is injected into a carrier stream containing the molybdate reagent. The resulting this compound is then either detected directly or after reduction to molybdenum blue. niscpr.res.inlibretexts.org

The FIA manifold can be designed to incorporate in-line oxidation of As(III) to As(V), allowing for the determination of total arsenic. niscpr.res.in Speciation of arsenic can be achieved by analyzing the sample with and without the oxidation step. niscpr.res.in The use of a C18 microcolumn within the FIA system can be employed for the preconcentration of the blue this compound complex, enhancing the sensitivity of the method. niscpr.res.in

Chemiluminescence detection can also be coupled with FIA for the determination of arsenic. tandfonline.comresearchgate.net In this approach, the molybdoarsenic heteropoly acid catalyzes the oxidation of luminol, generating a chemiluminescent signal that is proportional to the arsenic concentration. tandfonline.comresearchgate.net This method is highly sensitive, with a reported detection limit of 0.15 µg L⁻¹. tandfonline.comresearchgate.net

Table 2: Performance Characteristics of FIA Methods for Arsenic Determination

Detection Method Detection Limit Sample Throughput Linear Range Reference
Spectrophotometry (Molybdenum Blue) - - 0.6-18.7 mg/L (As(III)), 1.9-4.75 mg/L (As(V)) niscpr.res.in

Potentiometric Titration Approaches for Arsenate Quantification

Potentiometric titration offers an alternative electrochemical method for the quantification of arsenate. This technique is based on the conversion of arsenate to molybdoarsenate heteropoly anions, which are then titrated with a lipophilic cation, such as cetylpyridinium (B1207926) chloride. science.govnih.gov The endpoint of the titration is monitored using a potentiometric sensor, such as a carbon paste electrode or a plasticized membrane electrode. science.govresearchgate.net

The method relies on the ion-pairing principle, where the titrant forms an insoluble associate with the molybdoarsenate anion. science.govnih.gov This approach can be applied to the analysis of samples with low arsenic content, with the capability to titrate amounts as low as 10 µg of arsenic in a 50 cm³ sample. nih.gov Furthermore, organic arsenic can be determined after conversion to arsenate. nih.gov

Preconcentration and Chromatographic Determination of Heteropoly Acids in Analytical Contexts

For the analysis of complex matrices or when very low detection limits are required, preconcentration and chromatographic separation techniques are employed. researchgate.net These methods often involve the conversion of the target analyte into a heteropoly acid, such as this compound, prior to analysis.

Preconcentration can be achieved through various methods, including solid-phase extraction (SPE) and cloud point extraction. chem-soc.si In one SPE method, the molybdoarsenate is retained on a naphthalene (B1677914) adsorbent as an ion associate with methyltrioctylammonium ions. chem-soc.si Another technique uses an ionic liquid as an ion-pairing reagent for liquid-liquid microextraction of the As(V)-molybdate heteropoly acid complex. rsc.org These methods can achieve high preconcentration factors, significantly lowering the detection limits. chem-soc.sirsc.org

High-performance liquid chromatography (HPLC), particularly reversed-phase ion-pair chromatography, can be used for the separation and determination of heteropoly acids. nih.govresearchgate.net This allows for the simultaneous determination of different heteropoly acids, such as those of silicon and phosphorus, in a single run. nih.gov The use of a C18 column and an ion-pairing reagent like tetrabutylammonium (B224687) bromide in the mobile phase is common. nih.govresearchgate.net Thin-layer chromatography (TLC) has also been explored for the separation and determination of heteropoly acids. sioc-journal.cn

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Arsenic(V)
Arsenate
Molybdenum blue
Ascorbic acid
Stannous chloride
Phosphate
Silicate
Arsine
Ethyl Violet
Triton X-114
Luminol
Cetylpyridinium chloride
Methyltrioctylammonium
Tetrabutylammonium bromide
Silicon
Phosphorus
Sodium molybdate
Hydrochloric acid
Nitric acid
Sulphuric acid
Butan-1-ol
Chloroform
Arsenic pentoxide
Mercuric bromide
Methane
Ethane
Hydroxylamine
Penicillin
Penicilloic acid
Mercuric chloride
Sodium arsenate
Ammonium (B1175870) molybdate
Sodium fluoride
Rhodamine B
Polyvinyl alcohol
Ammonium vanadate (B1173111)
Potassium iodate
Trichloroacetic acid
Nitric acid
Hydrogen peroxide
Tetradecyl(trihexyl)phosphonium chloride
Antimony(III)
Calcium gluconate
Potassium chloride
Magnesium sulfate
Magnesium oxide
Magnesium nitrate
EDTA
Lead nitrate
2,5-Dimercapto-1,3,4-thiadiazol
Methyl peroxy radical
Ethyl peroxy radical
OH radical
HO2 radical
RO2 radical
Hg(SCN)2
Fe3+
Thiocyanate
KI
Citric acid
Al(III)
Ni/NixB
Diethyl ether
12-Molybdophosphoric acid
12-Molybdosilicic acid
Tetrapentylammonium ion
Tetramethylammonium hydroxide
Tetraphenylphosphonium ion
Amberlite XAD-8
Acetonitrile (B52724)
Promazine hydrochloride
Mepazine hydrochloride
Chlorpromazine hydrochloride

Future Directions and Research Challenges in Molybdoarsenic Acid Chemistry

Development of Novel Molybdoarsenate Hybrid Materials with Tailored Functionalities

The synthesis of new organic-inorganic hybrid materials is a burgeoning area of research, offering the potential to create materials with unprecedented properties by combining the features of both components. In the context of molybdoarsenates, this approach allows for the development of materials with tailored functionalities for applications in catalysis, sorption, and materials science.

A significant challenge and opportunity lie in the creation of hybrid materials with precisely controlled structures and functionalities. One promising strategy involves the intercalation of POMs, such as molybdoarsenates, into the interlaminar space of layered double hydroxides (LDHs). This method aims to enhance the catalytic efficiency of the POMs while improving their stability. researchgate.net The resulting POM/LDH hybrids have shown considerable promise in various catalytic reactions. mdpi.com

Researchers are also exploring the construction of POM-based open-frameworks, which combine the inherent redox and magnetic properties of the nanometric metal-oxo clusters with the high internal surface area of porous materials. acs.org These systems are promising candidates for applications in gas sorption and separation, ion-exchange, and sensing. acs.org A notable example is the synthesis of a hybrid compound, [Cu(cyclam)(H2O)2]0.5[{Cu(cyclam)}1.5{B-H2As2Mo6O26(H2O)}]·9H2O, which forms a supramolecular open-framework with channels that can host water molecules. acs.org

Another avenue of research focuses on the functionalization of these hybrid materials. For instance, the creation of structural analogues to well-known metal-organic frameworks (MOFs) by connecting metal-polysubstituted POMs with organic ligands is an elegant strategy. acs.org Though synthetically demanding, this approach opens the door to materials with highly specific and tunable properties. acs.org

The development of nanocomposite materials represents another key direction. For example, the synthesis of poly-o-anisidine Sn(IV) arsenophosphate, an organic-inorganic nanocomposite, has demonstrated high selectivity for lead ions, highlighting its potential for environmental remediation. researchgate.net The versatility in the design of these hybrid structures at low temperatures allows for the fine-tuning of their properties by controlling the nature of both the organic and inorganic phases and their interfaces. researchgate.net

Hybrid Material TypeSynthetic StrategyPotential ApplicationsKey Research Focus
POM/LDH HybridsIntercalation of molybdoarsenates into layered double hydroxides.Catalysis (e.g., oxidation, epoxidation).Enhancing catalytic efficiency and stability. researchgate.netmdpi.com
POM-based Open-FrameworksSelf-assembly of molybdoarsenate clusters with metal-organic complexes.Gas sorption, ion-exchange, sensing. acs.orgCreating porous materials with high surface area and specific functionalities. acs.org
Functionalized MOF AnaloguesConnection of metal-polysubstituted POMs with organic bridging ligands.Advanced catalysis, sensing.Overcoming synthetic challenges to achieve precise structural control. acs.org
NanocompositesCombination of molybdoarsenates with organic polymers.Environmental remediation, selective ion detection. researchgate.netTailoring material properties through control of phase interfaces. researchgate.net

Elucidating Complex Solution Speciation and Formation Mechanisms

A fundamental challenge in molybdoarsenic acid chemistry is the intricate and often unpredictable behavior of these compounds in solution. Polyoxometalates can form numerous species of varying nuclearities in aqueous solutions, making it difficult to pinpoint the dominant species and understand their formation pathways. researchgate.net A thorough understanding of these processes is crucial for controlling the synthesis of specific molybdoarsenate clusters and for optimizing their performance in various applications.

The formation of V(V)-substituted molybdoarsenate complexes with the Keggin structure, for instance, has been shown to be significantly influenced by the presence of water-miscible organic solvents like acetonitrile (B52724) and acetone. researchgate.net These solvents play a critical role in stabilizing complexes such as [AsVMo11O40]4− and [AsV2Mo10O40]5−. researchgate.net This highlights the importance of the solvent environment in directing the assembly of these complex structures.

Further research is needed to fully elucidate the formation conditions and mechanisms of various molybdoarsenate species in solution. researchgate.net Techniques such as cyclic voltammetry, Raman spectroscopy, and 31P NMR are invaluable tools in this endeavor, allowing for the in-situ study of the formation and conversion processes of these complexes. researchgate.net A deeper understanding of the solution chemistry will enable more rational and predictable synthetic strategies.

Advancements in Theoretical Modeling for Predictive Synthesis and Reactivity

Theoretical modeling is becoming an increasingly powerful tool in the field of polyoxometalate chemistry. The development of accurate theoretical models can provide invaluable insights into the electronic structure, stability, and reactivity of molybdoarsenic acids and their derivatives. This, in turn, can guide the design of new materials with desired properties and predict their behavior in catalytic reactions.

One of the key challenges is the development of theoretical models that can accurately describe the complex fragmentation and synthesis of these large biomolecules in the gas phase. anr.fr Direct dynamics simulations are being developed to create an approach for in silico theoretical mass spectrometry, which would allow for the prediction of fragmentation spectra directly from the molecule's structure, independent of experimental data. anr.fr

Furthermore, theoretical modeling can aid in understanding the synergistic effects between the components of hybrid materials, such as POM-intercalated LDH composites. mdpi.com By modeling the interactions between the molybdoarsenate clusters and the LDH framework, researchers can gain insights into the origins of their enhanced catalytic performance and design even more effective catalysts. mdpi.com The ultimate goal is to develop predictive models that can guide the synthesis of molybdoarsenate-based materials with tailored functionalities for specific applications.

Expanding Catalytic Applications into New Reaction Domains

Molybdoarsenic acids and related polyoxometalates are well-known for their catalytic activity in a variety of reactions, largely due to their tunable acidity and redox properties. mdpi.comrsc.org A significant area of future research will be to expand their application into new and challenging reaction domains.

One area of growing interest is the use of POM-based catalysts for the degradation of environmental pollutants. For example, these catalysts have shown promise in the degradation of antibiotics in water. oaepublish.com The development of novel composite catalysts, such as those combining POMs with materials like g-C3N4 and reduced graphene oxide (RGO), has led to highly active photocatalysts for the destruction of pharmaceutical compounds. oaepublish.com

Another promising frontier is the application of molybdoarsenates in biomass conversion. Their strong acidity and oxidative capacity make them suitable for the hydrolysis of cellulose (B213188) and hemicellulose, as well as the oxidative delignification of lignin. mdpi.com Molybdovanadophosphoric POMs, for instance, have been used as electron transfer carriers to couple biomass pretreatment with the direct conversion of biomass into electrical energy. mdpi.com

Furthermore, there is potential to explore the use of molybdoarsenate catalysts in fine chemical synthesis. For example, they have been investigated for the selective oxidation of sulfides and the oxidative cleavage of carbon-carbon double bonds in olefins to produce valuable carboxylic acids. researchgate.net The development of organosoluble Lewis acidic polyoxometalates could also open up new possibilities in C-C bond-forming reactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for molybdoarsenic acid, and how can researchers ensure reproducibility?

  • Methodological Answer : The Dawson-type this compound is synthesized via an acidification-reflux-ether extraction method. Key steps include:

Acidifying a mixture of sodium molybdate and sodium arsenate with concentrated HCl.

Refluxing the solution at 80–90°C for 2–3 hours to promote condensation.

Extracting the product using diethyl ether, followed by crystallization .

  • Reproducibility Tips : Document pH, temperature, and molar ratios meticulously. Use IR spectroscopy to confirm the presence of As–O–Mo bonds (650–850 cm⁻¹) and XRD to verify the Dawson structure .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies As–O and Mo–O vibrational modes (critical for confirming heteropoly acid formation).
  • UV-Vis Spectroscopy : Monitors electronic transitions in the 200–400 nm range, useful for tracking redox behavior.
  • XRD : Resolves crystal structure (e.g., distinguishing Dawson vs. Keggin-type architectures).
  • Elemental Analysis : Validates stoichiometry via ICP-OES or EDX .

Q. How should researchers address stability challenges during storage and handling of this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 4°C to avoid moisture absorption.
  • Incompatibilities : Avoid exposure to strong acids/alkalis or oxidizing agents, which can degrade the structure. Pre-test stability under experimental conditions using TGA/DSC .

Advanced Research Questions

Q. How can contradictory structural data (e.g., Dawson vs. Keggin configurations) be resolved in this compound studies?

  • Methodological Answer :

Compare XRD patterns with reference data (e.g., JCPDS files) to distinguish structural motifs.

Use Raman spectroscopy to identify Mo–O–Mo bridging modes unique to Dawson structures.

Perform single-crystal XRD for unambiguous determination. Contradictions often arise from pH variations during synthesis; replicate conditions precisely .

Q. What are the common interferences in the molybdenum blue method for arsenic quantification using this compound, and how can they be mitigated?

  • Methodological Answer :

  • Interferences : Phosphate ions (compete with arsenic for molybdate binding), organic matter (reduces color intensity).
  • Mitigation :

Add tartaric acid to suppress phosphate interference.

Pre-treat samples with HNO₃-H₂SO₄ digestion to remove organics.

Validate results with ICP-MS for cross-correlation .

Q. How can researchers design experiments to evaluate this compound’s catalytic efficacy in oxidation reactions?

  • Methodological Answer :

Reaction Setup : Use a model reaction (e.g., cyclohexane oxidation) under controlled O₂ flow.

Variables : Optimize catalyst loading (e.g., 0.5–5 mol%), temperature (40–100°C), and solvent polarity.

Post-Reaction Analysis : Quantify products via GC-MS and monitor catalyst stability via recyclability tests (≥3 cycles).

Mechanistic Insight : Use ESR to detect radical intermediates or in-situ IR to track Mo oxidation states .

Data Interpretation and Troubleshooting

Q. How should unexpected spectral shifts (e.g., in UV-Vis) during this compound synthesis be investigated?

  • Methodological Answer :

  • Hypothesis Testing :

Check for impurities (e.g., unreacted MoO₄²⁻) via ion chromatography.

Vary synthesis pH (2.5–4.0) to assess structural sensitivity.

Compare with literature spectra for analogous compounds to identify deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.